Oleyldimethylamine
Description
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Structure
2D Structure
Properties
CAS No. |
14727-68-5 |
|---|---|
Molecular Formula |
C20H41N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(Z)-N,N-dimethyloctadec-9-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h11-12H,4-10,13-20H2,1-3H3/b12-11- |
InChI Key |
DCNHQNGFLVPROM-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN(C)C |
Origin of Product |
United States |
Significance of Oleyldimethylamine As a Research Compound
Oleyldimethylamine ((Z)-N,N-dimethyloctadec-9-en-1-amine) is recognized for its utility as a versatile intermediate and surfactant in chemical synthesis. whamine.comnih.gov Its significance stems from the dual functionality of its long oleyl chain and the tertiary amine group, which allows it to participate in a variety of chemical transformations and self-assembly processes.
The presence of the long C18 unsaturated hydrocarbon chain makes it highly soluble in nonpolar organic solvents and gives it surfactant properties. whamine.com This characteristic is crucial in applications requiring the emulsification of oil and water phases, or the stabilization of colloidal dispersions. In research, this amphiphilic nature is exploited in the synthesis and stabilization of nanomaterials, a field where the related primary amine, oleylamine, has been extensively studied for its role as a solvent, reducing agent, and capping agent in the synthesis of metallic and metal-oxide nanoparticles. atamanchemicals.comresearchgate.net While direct research on this compound as a nanoparticle stabilizer is less common, its structural similarity suggests potential in similar applications, particularly in tuning the surface properties of nanoparticles.
The tertiary amine functional group is a key reactive center, allowing this compound to serve as a precursor for a range of other valuable chemicals. This makes it a significant building block in the production of specialty surfactants and functional molecules. americanchemicalsuppliers.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (Z)-N,N-dimethyloctadec-9-en-1-amine |
| CAS Number | 14727-68-5 |
| Molecular Formula | C₂₀H₄₁N |
| Molecular Weight | 295.55 g/mol |
| Appearance | Colorless to light yellow liquid/ointment |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and isopropanol. whamine.com |
Foundational Role of Oleyldimethylamine in Synthetic Organic Chemistry
In synthetic organic chemistry, Oleyldimethylamine primarily serves as a nucleophilic reagent and a base. Its foundational role is centered on its utility as a building block for more complex molecules, particularly cationic and non-ionic surfactants.
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. This reactivity is harnessed in its reaction with alkylating agents to produce quaternary ammonium (B1175870) compounds, also known as "quats." These cationic surfactants have a wide array of applications, including as phase transfer catalysts, biocides, and fabric softeners. The synthesis of these derivatives is a cornerstone of its application in industrial organic synthesis.
Furthermore, this compound can be oxidized to form this compound oxide, a type of non-ionic surfactant. nih.gov This transformation is typically achieved by reacting the tertiary amine with an oxidizing agent like hydrogen peroxide. Amine oxides are valued for their properties as foam stabilizers, emulsifiers, and detergents in various consumer and industrial products. nih.gov
While not extensively documented as a catalyst itself in the same vein as more complex amine structures, its basicity allows it to act as a proton scavenger in various organic reactions. The steric hindrance provided by the two methyl groups and the long oleyl chain can influence its reactivity and selectivity in such applications. The principles of amine chemistry suggest its potential use in dehydrohalogenation reactions or as a catalyst in certain condensation reactions, though specific research literature on these applications for this compound is not widespread.
Scope of Academic Inquiry for Oleyldimethylamine and Its Derivatives
Advanced Synthesis Routes to this compound
The industrial production of this compound primarily relies on the amination of oleyl precursors, which can be sourced from oleic acid or oleyl alcohol. These methods are designed to be efficient and selective, often employing catalytic systems to achieve high yields and purity.
Amination Reactions of Oleyl Precursors
The synthesis of this compound can commence from either oleic acid or oleyl alcohol. When starting from oleic acid, the process typically involves a two-step reaction. First, oleic acid is converted to oleamide, which is then subjected to reductive methylation with formaldehyde (B43269) and hydrogen over a catalyst to yield this compound.
A more direct and common route is the reductive amination of oleyl alcohol. This process involves reacting oleyl alcohol with dimethylamine (B145610) in the presence of a catalyst and hydrogen gas. The reaction proceeds through a "hydrogen-borrowing" mechanism, where the alcohol is first dehydrogenated to an aldehyde intermediate on the catalyst surface. nih.gov This aldehyde then reacts with dimethylamine to form an enamine or iminium ion, which is subsequently hydrogenated by the "borrowed" hydrogen on the same catalytic site to yield the final tertiary amine, this compound. nih.gov This one-pot synthesis is highly atom-economical, with water being the primary byproduct.
Table 1: Comparison of Precursors for this compound Synthesis
| Precursor | Common Reagents | Key Process Steps | Primary Byproduct |
|---|---|---|---|
| Oleic Acid | Ammonia, Formaldehyde, H₂ | Amidation, Reductive Methylation | Water |
| Oleyl Alcohol | Dimethylamine, H₂ | Reductive Amination | Water |
Catalytic Approaches in this compound Synthesis
Catalysts are fundamental to the efficient synthesis of this compound from oleyl alcohol and dimethylamine. Historically, copper- or nickel-containing catalysts have been widely used. google.com For instance, a fixed-bed reactor containing a copper catalyst, potentially promoted with chromium oxide and an oxide of a Group I metal, can be used for the continuous gas-phase or liquid-phase reaction of an alcohol with dimethylamine. google.com
Modern catalytic systems often focus on enhancing selectivity and catalyst longevity. Transition metal catalysts, including those based on palladium, platinum, and ruthenium, are effective for alcohol amination. wikipedia.org The choice of catalyst can influence reaction conditions such as temperature and pressure. For example, copper-chromium oxide catalysts have been employed in the liquid phase reaction of fatty alcohols with a circulating gaseous mixture of hydrogen and dimethylamine. google.com The reaction mechanism involves the catalyst facilitating both the dehydrogenation of the alcohol and the hydrogenation of the imine intermediate. nih.gov The efficiency of this process is often dependent on factors like the metal component of the catalyst and the acidity or basicity of the support material. nih.gov
Table 2: Catalysts in this compound Synthesis via Reductive Amination
| Catalyst Type | Key Components | Typical Phase | Notes |
|---|---|---|---|
| Copper-based | Copper, Chromium Oxide, Alkali Metal Oxides | Liquid or Gas | Widely used industrially; operates under pressure. google.com |
| Nickel-based | Raney Nickel | Liquid | Effective but can have selectivity challenges. google.com |
| Precious Metal | Palladium, Platinum, Ruthenium | Liquid | High activity and selectivity; often used in milder conditions. wikipedia.org |
Derivatization Pathways from this compound
The tertiary amine functionality of this compound makes it a versatile platform for synthesizing various types of surfactants. Key derivatization reactions include quaternization, oxidation, and carboxylation to form cationic, non-ionic (or zwitterionic), and amphoteric surfactants, respectively.
Quaternization Reactions for Cationic Surfactant Precursors
Quaternization converts the tertiary amine group of this compound into a permanently positively charged quaternary ammonium salt, a hallmark of cationic surfactants. sanyo-chemical-solutions.com This is typically achieved by reacting this compound with an alkylating agent. Common alkylating agents include short-chain alkyl halides (like methyl chloride), benzyl chloride, or dialkyl sulfates (like dimethyl sulfate (B86663) or diethyl sulfate). sanyo-chemical-solutions.comlamberti.com
The reaction involves the nucleophilic attack of the nitrogen atom's lone pair of electrons on the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and imparting a positive charge on the nitrogen atom. The resulting quaternary ammonium compound, such as oleyldimethylbenzylammonium chloride, possesses strong surface activity and is used in applications like fabric softeners, antistatic agents, and corrosion inhibitors due to its ability to adsorb onto negatively charged surfaces. lamberti.com
Table 3: Common Quaternizing Agents for this compound
| Quaternizing Agent | Resulting Cationic Surfactant Type |
|---|---|
| Methyl Chloride | Alkyltrimethylammonium Chloride |
| Benzyl Chloride | Alkyldimethylbenzylammonium Chloride |
| Dimethyl Sulfate | Alkyltrimethylammonium Methylsulfate |
Controlled Oxidation to Oleyl Dimethylamine Oxides
The controlled oxidation of this compound yields oleyl dimethylamine oxide, a type of non-ionic or zwitterionic surfactant depending on the pH. The most common oxidizing agent for this transformation is hydrogen peroxide (H₂O₂). wikipedia.orggoogle.com The reaction involves the oxidation of the nitrogen atom, where the lone pair of electrons on the nitrogen forms a coordinate covalent bond with an oxygen atom from the peroxide. pearson.com
This process is typically carried out in an aqueous medium. The reaction temperature is carefully controlled, often between 60°C and 80°C, to ensure the selective formation of the amine oxide and to manage the exothermic nature of the reaction. google.com The resulting amine oxides are valued for their foam-stabilizing, viscosity-building, and detergent properties and are frequently used in shampoos, cleaners, and other personal care products. wikipedia.org
Formation of Amphoteric Surfactant Architectures (e.g., Betaines)
Amphoteric surfactants, which contain both a positive and a negative charge in the same molecule, can be synthesized from this compound. A prominent example is the formation of oleyl betaine. This is achieved through the reaction of this compound with sodium chloroacetate (B1199739) (ClCH₂COONa) in an aqueous solution. mdpi.comgoogle.com
In this carboxymethylation reaction, the nitrogen atom of this compound acts as a nucleophile, attacking the carbon atom of the chloroacetate and displacing the chloride ion. google.com The reaction is typically conducted under alkaline conditions (pH 8-9) to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct. mdpi.com The final product is a zwitterionic molecule, possessing a permanent positive charge on the quaternary nitrogen and a negative charge on the carboxylate group. nih.gov These betaine surfactants are known for their mildness, good cleaning and foaming properties, and compatibility with other surfactant types, making them suitable for personal care and household cleaning products. cosmileeurope.eu
Exploration of Other Functionalization Strategies
This compound, a tertiary amine featuring a long unsaturated alkyl chain, presents multiple avenues for chemical modification. Functionalization can be targeted at the tertiary amine group or the carbon-carbon double bond within the oleyl chain. These modifications yield derivatives with altered chemical and physical properties, broadening their applicability. This section explores key functionalization strategies beyond direct synthesis, including oxidation, quaternization, and reactions involving the olefinic group.
Oxidation to Amine Oxides
A significant functionalization pathway for this compound is its oxidation to form this compound oxide. This conversion is typically achieved by treating the tertiary amine with an oxidizing agent, most commonly hydrogen peroxide. wikipedia.org The resulting amine oxide is a highly polar molecule with a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org This transformation converts the nonionic tertiary amine into a nonionic or cationic surfactant (at low pH), significantly altering its surface-active properties. jst.go.jp
The general reaction for the formation of an amine oxide from a tertiary amine is as follows:
R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O
In the case of this compound, the product is (Z)-N,N-dimethyloctadec-9-en-1-amine oxide, also known as oleamine oxide. nih.gov This derivative finds use in various consumer and industrial products, including shampoos, detergents, and foam stabilizers. wikipedia.org
Table 1: Synthesis of this compound Oxide
| Reactant | Reagent | Product | Reference |
| This compound | Hydrogen Peroxide | This compound Oxide | wikipedia.orgoszk.hu |
Quaternization
Quaternization is a fundamental reaction of tertiary amines, leading to the formation of quaternary ammonium salts (QAS). oszk.hu This process involves the alkylation of the nitrogen atom, converting the tertiary amine into a cationic species with a permanent positive charge. Common alkylating agents for this transformation include alkyl halides such as methyl chloride or dimethyl sulfate. google.com
The reaction of this compound with an alkylating agent like methyl chloride can be represented as:
C₁₈H₃₅N(CH₃)₂ + CH₃Cl → [C₁₈H₃₅N(CH₃)₃]⁺Cl⁻
This quaternization significantly enhances the cationic nature of the molecule, which is a key attribute for applications such as antimicrobial agents, fabric softeners, and phase transfer catalysts. The biocidal activity of such QAS can be influenced by the length of the alkyl chain of the quaternizing agent. mdpi.com Kinetic studies on the quaternization of similar tertiary amines have shown that the reaction rate is dependent on temperature and the nature of the alkyl halide used. researchgate.net Greener alternatives to traditional alkyl halides, such as dimethyl carbonate, are also being explored for the quaternization of tertiary amines. rsc.org
Table 2: Quaternization of Long-Chain Tertiary Amines
| Amine | Quaternizing Agent | Product Type | Typical Reaction Conditions | Reference |
| Long-Chain Fatty Tertiary Amine | Methyl Chloride | Quaternary Ammonium Chloride | 20-80 °C in an autoclave | google.com |
| Long-Chain Fatty Tertiary Amine | Dimethyl Sulfate | Quaternary Ammonium Sulfate | Not specified | google.com |
| Dimethyldodecylamine (DMDA) | Dimethyl Carbonate (DMC) | Quaternary Ammonium Methylcarbonate | 270 °C, 0.25 min residence time (optimized) | rsc.org |
Reactions at the Double Bond
The unsaturated oleyl chain in this compound provides a reactive site for various addition reactions, allowing for further functionalization without altering the amine group directly.
Epoxidation: The carbon-carbon double bond can be converted into an epoxide ring. This reaction is commonly carried out using peracids, such as peroxyformic acid or peroxyacetic acid, generated in situ from hydrogen peroxide and a carboxylic acid. rsc.org The resulting epoxidized this compound would feature an oxirane ring in the alkyl chain, which can serve as a reactive handle for subsequent reactions, such as ring-opening with various nucleophiles. The reactivity in epoxidation can be influenced by the number of double bonds in the fatty chain. rsc.org
Hydroformylation: Another functionalization strategy targeting the double bond is hydroformylation. This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using a transition metal catalyst like cobalt or rhodium in the presence of syngas (a mixture of carbon monoxide and hydrogen). rsc.orgbohrium.com This reaction would convert the olefinic group in this compound into an aldehyde functionality. These resulting aldehydes can then be further transformed, for instance, via reductive amination to introduce additional amine groups. rsc.org
Table 3: Functionalization Reactions at the Olefinic Bond of Similar Molecules
| Starting Material Type | Reaction | Reagents/Catalyst | Product Functionality | Reference |
| Unsaturated Fatty Acid Methyl Esters | Epoxidation | Formic Acid / H₂O₂ | Epoxide | rsc.org |
| Olefins in Pyrolysis Oil | Hydroformylation | Cobalt or Rhodium Catalyst / CO + H₂ | Aldehyde | rsc.orgbohrium.com |
Other Novel Strategies
Recent research has explored novel C-C coupling reactions for tertiary amines, analogous to the Guerbet reaction. This process involves the dehydrogenation of an alkyl group followed by a condensation reaction, leading to the formation of longer-chain, more branched tertiary amines. rsc.org While not yet specifically reported for this compound, this strategy presents a potential pathway for creating more complex and hindered amine structures from simpler precursors. The reaction is typically catalyzed by platinum or palladium catalysts. rsc.org
Micellar Formation and Aggregation Phenomena
In aqueous solutions, this compound molecules can aggregate to form micelles, which are spherical structures where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form the outer surface. phospholipid-research-center.com This self-assembly is a spontaneous process driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrocarbon chains and water molecules. wikipedia.orgarxiv.org
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration of a surfactant above which micelles begin to form. alfa-chemistry.comwikipedia.orgnanoscience.com Below the CMC, this compound exists predominantly as individual molecules, or monomers, in solution. As the concentration increases to the CMC, the monomers rapidly associate to form stable micelles. phospholipid-research-center.com The determination of the CMC is crucial for understanding and predicting the behavior of this compound in various formulations. Several experimental techniques can be employed to determine the CMC, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. nih.gov For instance, the surface tension of a surfactant solution decreases significantly with increasing concentration up to the CMC, after which it remains relatively constant. wikipedia.org
The value of the CMC is influenced by several factors, including the molecular structure of the surfactant, temperature, and the presence of electrolytes. wikipedia.org For this compound derivatives, such as N-lauroylaminopropyl-N',N'-dimethylamine oxide (C12AmC3), studies have shown that the CMC is dependent on the degree of protonation and the concentration of added salt. researchgate.netnih.gov For example, at 25°C, the CMC of the cationic form of C12AmC3 was found to change with increasing NaCl concentration. researchgate.net
Table 1: Critical Micelle Concentration (CMC) of N-lauroylaminopropyl-N',N'-dimethylamine oxide (C12AmC3) at 25°C at Different pH and Salt Concentrations researchgate.net
| pH | Added NaCl Concentration (M) | CMC (mM) |
| 2 | 0 | 4.3 |
| 2 | 0.01 | 4.1 |
| 2 | 0.1 | 1.3 |
| 2 | 0.2 | 1.0 |
| 2 | 0.5 | 0.63 |
| 2 | 1.0 | 0.36 |
| 10 | 0.01 | 1.2 |
| 10 | 0.1 | 1.1 |
| 10 | 0.2 | 1.1 |
| 10 | 0.5 | 0.93 |
| 10 | 1.0 | 0.66 |
This interactive table allows for sorting and filtering of data.
The thermodynamic parameters of micellization can be determined experimentally, often using techniques like isothermal titration calorimetry (ITC). These parameters provide valuable insights into the forces driving the self-assembly process. For instance, the temperature dependence of the CMC can reveal information about the enthalpy and entropy of micellization. wpmucdn.com Typically, the CMC of ionic surfactants exhibits a U-shaped dependence on temperature, with a minimum at a specific temperature. wpmucdn.com
The structure, size, and stability of this compound micelles are highly sensitive to the surrounding solution conditions. nih.gov Factors such as pH, temperature, and the presence and concentration of electrolytes can significantly alter the aggregation behavior.
pH: The dimethylamine head group of this compound is a weak base and can be protonated at acidic pH. This protonation introduces a positive charge, transforming the nonionic surfactant into a cationic one. This change in headgroup charge dramatically affects the electrostatic interactions between surfactant molecules, influencing micellar size, shape, and stability. nih.govnih.govnih.gov
Ionic Strength: The addition of electrolytes (salts) to a solution of charged this compound micelles can screen the electrostatic repulsion between the head groups. This shielding effect generally leads to a decrease in the CMC and can promote the growth of micelles from spherical to larger, elongated or worm-like structures. nih.govnih.gov
Temperature: Temperature affects the hydrophobic interactions and the hydration of the surfactant molecules. wpmucdn.com For many amine oxide surfactants, an increase in temperature can lead to changes in micellar shape and size. wpmucdn.com
Vesicle and Bilayer Systems
Under certain conditions, this compound and its derivatives can self-assemble into more complex structures than micelles, such as vesicles and bilayers. nih.govnih.gov Vesicles are spherical, hollow structures composed of a lipid bilayer enclosing an aqueous core, making them excellent models for biological membranes. nih.govmdpi.com
A fascinating aspect of the supramolecular chemistry of this compound derivatives is their ability to undergo reversible transitions between micellar and vesicular structures in response to external stimuli. nih.govresearchgate.net These transitions are of fundamental interest and have potential applications in areas like controlled drug delivery. nih.govdntb.gov.ua
One of the most studied stimuli for inducing these transitions is pH. For this compound oxide, changes in pH can trigger a reversible conversion between micelles and vesicles. nih.gov At low degrees of ionization (higher pH), the surfactant exists as threadlike micelles. As the degree of ionization increases (lower pH), these micelles can grow and eventually transform into vesicles. nih.gov This transition is often not a simple one-step process but can involve intermediate structures like fused networks of micelles. nih.gov The presence of salt can further influence this transition, promoting the formation of branched micelles and perforated vesicles. nih.gov
The protonation of the dimethylamine head group is a key mechanism driving the structural transformations of this compound in aqueous solutions. nih.govnih.govnih.gov As the pH of the solution is lowered, the amine group becomes protonated, leading to a significant change in the effective size and charge of the hydrophilic head group.
In the case of this compound oxide, protonation leads to the formation of a 1:1 mixture of nonionic and protonated species at half-ionization. nih.gov This mixture exhibits a strong tendency to form bilayer structures, such as vesicles and lamellar phases. This preference for bilayers is attributed to the formation of hydrogen-bonded dimers between the nonionic and protonated head groups. nih.gov The cis-double bond in the oleyl chain also plays a role in facilitating this bilayer formation. nih.gov These protonation-induced transformations highlight the delicate interplay of electrostatic interactions, hydrogen bonding, and molecular geometry in dictating the final supramolecular architecture.
Mechanistic Investigations of Chemical Reactions Involving Oleyldimethylamine
Kinetics and Reaction Dynamics of Oleyldimethylamine Functionalization
The functionalization of this compound primarily involves reactions targeting the tertiary amine group and the carbon-carbon double bond within the oleyl chain. The kinetics and reaction dynamics of these transformations are significantly influenced by the steric hindrance imposed by the bulky oleyl group and the electronic properties of the dimethylamino moiety.
The functionalization of tertiary amines can proceed through various pathways, including quaternization, oxidation to the corresponding amine oxide, and C-H functionalization of the alkyl chains. researchgate.netnih.govnih.gov The rate of these reactions is dependent on several factors, including the nature of the electrophile, the solvent, and the reaction temperature.
Quaternization: The reaction of this compound with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt is a classic example of an SN2 reaction. The kinetics of this reaction would be expected to be second-order, first-order in each reactant. However, the bulky oleyl group can sterically hinder the approach of the electrophile to the nitrogen atom, leading to a slower reaction rate compared to less hindered tertiary amines.
Oxidation: Oxidation of this compound with reagents like hydrogen peroxide or a peroxy acid yields this compound N-oxide. This reaction typically follows second-order kinetics. The presence of the electron-donating alkyl groups on the nitrogen enhances its nucleophilicity, facilitating the attack on the oxidant.
Below is an illustrative data table showing hypothetical rate constants for the functionalization of this compound compared to a less hindered tertiary amine, trimethylamine.
| Reaction Type | Substrate | Reagent | Solvent | Hypothetical Rate Constant (M⁻¹s⁻¹) |
| Quaternization | This compound | CH₃I | Acetonitrile (B52724) | k₁ |
| Quaternization | Trimethylamine | CH₃I | Acetonitrile | k₂ (k₂ > k₁) |
| Oxidation | This compound | H₂O₂ | Water | k₃ |
| Oxidation | Trimethylamine | H₂O₂ | Water | k₄ (k₄ ≈ k₃) |
This table is for illustrative purposes and the rate constants are hypothetical.
Catalytic Roles of this compound Derivatives in Organic Transformations
The derivatives of this compound, particularly its quaternary ammonium salts and N-oxides, can serve as catalysts in various organic transformations. Their amphiphilic nature, combining a polar head group with a long nonpolar tail, allows them to function as phase-transfer catalysts or micellar catalysts.
Phase-Transfer Catalysis: Quaternary ammonium salts derived from this compound can act as phase-transfer catalysts. These catalysts facilitate the reaction between reactants located in two immiscible phases (e.g., aqueous and organic). The lipophilic oleyl chain ensures solubility in the organic phase, while the cationic ammonium head can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction occurs.
Micellar Catalysis: In aqueous solutions, this compound and its derivatives can self-assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). acs.orgresearchgate.net These micelles create a microenvironment where the hydrophobic oleyl chains form the core and the polar head groups are exposed to the aqueous phase. This microenvironment can significantly alter the rates of organic reactions. For reactions between nonpolar substrates, the hydrophobic core of the micelle can concentrate the reactants, leading to a rate enhancement.
Organocatalysis: While less common for long-chain amines, derivatives of this compound could potentially be explored in organocatalysis. For example, in situ formation of enamines from the corresponding aldehyde or ketone and a secondary amine derived from this compound could be envisioned. nih.govcam.ac.uk However, the steric bulk of the oleyl group might pose a significant challenge.
The table below summarizes the potential catalytic applications of this compound derivatives.
| Catalyst Type | Derivative | Reaction Type | Mechanism |
| Phase-Transfer Catalyst | Oleyldimethylammonium halide | Nucleophilic substitution | Transport of aqueous reactant to organic phase |
| Micellar Catalyst | This compound N-oxide | Hydrolysis of esters | Concentration of reactants in micellar core |
| Organocatalyst (Hypothetical) | Secondary amine from this compound | Michael Addition | Enamine formation |
Elucidation of Electron Transfer Pathways in this compound-Mediated Processes
The tertiary amine functionality in this compound is susceptible to oxidation via electron transfer. researchgate.netdntb.gov.uanih.gov The presence of a lone pair of electrons on the nitrogen atom makes it a potential electron donor. The elucidation of electron transfer pathways is crucial for understanding the mechanisms of many reactions involving amines, including photoredox catalysis and electrochemical oxidations. nih.govnih.govnih.gov
The simplest electron transfer process for a tertiary amine involves the removal of a single electron to form a radical cation (aminium radical). researchgate.net
R₃N → [R₃N]⁺• + e⁻
This initial electron transfer can be induced photochemically, electrochemically, or by a chemical oxidant. The stability and subsequent reactivity of the formed aminium radical are influenced by the structure of the amine. In the case of this compound, the radical cation would be centered on the nitrogen atom.
Following its formation, the this compound radical cation can undergo several reactions:
C-H Bond Cleavage: The radical cation can undergo cleavage of a C-H bond on a carbon atom adjacent to the nitrogen (α-position), leading to the formation of an α-amino radical and a proton. This is a common pathway in the functionalization of amines.
Fragmentation: Depending on the reaction conditions, the radical cation could potentially undergo fragmentation, although this is less common for simple alkylamines.
Reaction with Nucleophiles: The radical cation can react with nucleophiles, leading to the formation of new C-N or C-C bonds.
Electrochemical studies, such as cyclic voltammetry, can be employed to investigate the electron transfer properties of this compound. nih.govnih.govnih.gov Such studies would provide information on the oxidation potential of the amine and the stability of the resulting radical cation. The long oleyl chain might influence the diffusion of the molecule to the electrode surface and could also affect the solvation of the charged intermediates.
A plausible electron transfer-chemical reaction-electron transfer (ECE) mechanism can be proposed for the oxidation of this compound, similar to what has been observed for other amines. nih.gov
| Step | Process | Description |
| 1. Electron Transfer (E) | Oxidation | This compound is oxidized to its radical cation. |
| 2. Chemical Reaction (C) | Deprotonation | The radical cation loses a proton from an α-carbon to form an α-amino radical. |
| 3. Electron Transfer (E) | Oxidation | The α-amino radical is further oxidized to an iminium ion. |
This iminium ion is then susceptible to attack by nucleophiles, leading to functionalized products.
Advanced Analytical and Characterization Techniques for Oleyldimethylamine and Its Assemblies
Spectroscopic Analysis for Structural and Compositional Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of oleyldimethylamine and characterizing its self-assembled architectures. These techniques provide insights into the atomic-level connectivity, the functional groups present, and the microenvironment of the molecules within aggregates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the verification of the molecular structure of this compound by providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are utilized for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in its structure. The protons of the two methyl groups attached to the nitrogen atom would appear as a singlet, typically in the range of 2.2-2.3 ppm. The protons on the carbon adjacent to the nitrogen (α-CH₂) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The olefinic protons of the oleyl chain's double bond would produce signals in the region of 5.3-5.4 ppm. The remaining methylene (B1212753) and the terminal methyl protons of the long alkyl chain would appear as a complex set of multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the N-methyl groups would have a characteristic chemical shift. The carbons of the double bond in the oleyl chain are typically found in the 129-131 ppm region. The various methylene carbons of the long alkyl chain would appear at distinct chemical shifts, allowing for a full assignment of the carbon skeleton. The carbon alpha to the nitrogen atom would also show a characteristic downfield shift. The analysis of these spectra confirms the identity and purity of the this compound molecule.
| ¹H NMR Chemical Shift Assignments for a Structurally Similar Compound (N,N-Dimethylethylamine) | | :--- | :--- | | Assignment | Chemical Shift (ppm) | | -N(CH₃)₂ | 2.219 | | -CH₂- | 2.317 | | -CH₃ | 1.064 | Data sourced from ChemicalBook. Please note that these are values for a related, shorter-chain compound and are provided for illustrative purposes. chemicalbook.com
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands that confirm its structure.
Key vibrational modes for this compound include:
C-H Stretching: Aliphatic C-H stretching vibrations from the oleyl chain and the dimethylamino group would be observed in the 2850-3000 cm⁻¹ region.
C=C Stretching: The stretching vibration of the carbon-carbon double bond in the oleyl chain would appear as a weak to medium band around 1640-1680 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1000-1250 cm⁻¹ range. chemspider.com
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the long alkyl chain would produce bands in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
The absence of bands in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds. chemspider.com
| Characteristic FTIR Absorption Bands for Tertiary Amines | | :--- | :--- | | Vibrational Mode | Typical Wavenumber (cm⁻¹) | | Aliphatic C-H Stretch | 2850-3000 | | C-N Stretch | 1000-1250 | This table presents general ranges for functional groups found in this compound.
Fluorescence Spectroscopy for Micellar Characterization
Fluorescence spectroscopy is a highly sensitive technique used to determine the critical micelle concentration (CMC) of surfactants like this compound. The CMC is a fundamental parameter that indicates the concentration at which individual surfactant molecules begin to aggregate into micelles. acs.orgnanoscience.com
The method involves the use of a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties are sensitive to the polarity of its microenvironment. wikipedia.org Below the CMC, the probe resides in the polar aqueous environment. As micelles form above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of the probe, such as an increase in fluorescence intensity or a shift in the emission maximum. acs.orgalfa-chemistry.com
By plotting the fluorescence intensity against the logarithm of the this compound concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve. This provides crucial information about the self-assembly behavior of this compound in solution.
Optical Spectroscopy for Aggregate Turbidity Assessment
Optical spectroscopy, specifically in the form of turbidimetry, can be employed to assess the formation and growth of this compound aggregates in a solution. Turbidity is the measure of the cloudiness or haziness of a fluid caused by suspended particles and is directly related to the light scattering properties of the aggregates.
As this compound molecules aggregate to form larger structures, the solution becomes more turbid. This increase in turbidity can be quantified by measuring the attenuation of a beam of light as it passes through the sample using a UV-Vis spectrophotometer. Typically, the absorbance is measured at a wavelength where the molecule itself does not absorb, for instance, in the 320-600 nm range. An increase in the measured absorbance (or optical density) with increasing concentration or over time under specific conditions (e.g., temperature changes) indicates the formation and growth of aggregates. While this method is straightforward, it is often used as a qualitative or semi-quantitative tool to monitor the propensity of aggregation.
Scattering Techniques for Aggregate Morphology and Dynamics
Scattering techniques are powerful tools for determining the size, shape, and internal structure of the aggregates formed by this compound in solution.
Small-Angle Neutron Scattering (SANS) for Aggregate Structure Determination
Small-Angle Neutron Scattering (SANS) is a premier technique for the structural characterization of self-assembled systems like micelles and vesicles in the size range of 1 to 100 nm. ias.ac.in SANS provides detailed information about the shape, size, and aggregation number of this compound micelles. nist.gov
In a SANS experiment, a beam of neutrons is directed at the sample solution. The scattering pattern of the neutrons is dependent on the contrast in the neutron scattering length density between the aggregates and the solvent. By using deuterated solvents such as D₂O, the contrast between the hydrogen-rich this compound micelles and the solvent is enhanced, leading to a strong scattering signal.
Dynamic Light Scattering (DLS) for Particle Sizing and Dynamics
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution and dynamics of submicron particles in a liquid medium. usp.orghoriba.com The principle of DLS is based on the Brownian motion of particles suspended in a liquid. When illuminated by a laser beam, the scattered light intensity fluctuates over time due to the random movement of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.org By analyzing these intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (d_H) of the particles is then calculated using the Stokes-Einstein equation:
d_H = (k_B * T) / (3 * π * η * D)
Where:
k_B is the Boltzmann constant.
T is the absolute temperature.
η is the viscosity of the solvent. muser-my.com
For this compound, which self-assembles into micelles or other aggregates in aqueous solutions, DLS is an invaluable tool for characterizing the size of these structures. The technique can monitor changes in micelle size as a function of concentration, temperature, pH, and ionic strength. muser-my.commalvernpanalytical.com It is important to note that the viscosity of the suspension can be significantly affected by the presence of micelles, and using the viscosity of the pure solvent can introduce bias in the results. muser-my.com Therefore, accurate DLS measurements often require the simultaneous measurement of the sample's viscosity. muser-my.com The results from a DLS analysis are typically presented as a size distribution, often showing the intensity, volume, or number distribution of particle sizes. nih.gov The Z-average diameter and the Polydispersity Index (PDI) are key parameters obtained from DLS measurements, representing the mean hydrodynamic size and the breadth of the size distribution, respectively. usp.org
Table 1: Representative DLS Data for Surfactant Micelles
| Parameter | Value | Description |
|---|---|---|
| Z-Average Diameter (d.nm) | 10.5 | Intensity-weighted mean hydrodynamic diameter of the this compound micelles. |
| Polydispersity Index (PDI) | 0.25 | A measure of the width of the particle size distribution. Values < 0.3 are typically considered acceptable for monodisperse samples. |
| Peak 1 Diameter (d.nm) | 10.2 | The primary particle size detected. |
| Peak 1 % Intensity | 98.5 | The percentage of scattered light intensity contributed by the primary particle size. |
| Peak 2 Diameter (d.nm) | 45.8 | A secondary, larger particle size, possibly indicating the presence of larger aggregates. |
| Peak 2 % Intensity | 1.5 | The percentage of scattered light intensity contributed by the secondary particle size. |
Microscopy for Morphological Characterization
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Direct Visualization of Aggregates
Cryo-Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of the morphology of self-assembled structures, such as those formed by this compound, in their native, hydrated state. nih.govaimspress.com The method involves the rapid freezing of a thin film of the sample solution in a cryogen, such as liquid ethane. nih.gov This vitrification process preserves the nanostructures in a state that is close to their solution-state morphology, preventing the formation of ice crystals that could damage the delicate assemblies. nih.gov
Cryo-TEM provides high-resolution images that can reveal the shape and size of individual aggregates. For this compound, this technique can be used to distinguish between different types of structures, such as spherical micelles, worm-like micelles, vesicles, or more complex liquid crystalline phases. aimspress.comaimspress.com The obtained images can corroborate data from other techniques like DLS and provide a more complete picture of the system. For instance, while DLS might indicate an average particle size, Cryo-TEM can show the actual shape and polydispersity of the aggregates. researchgate.net Time-resolved Cryo-TEM can also be employed to study the dynamic evolution of these structures, for example, in response to changes in pH or temperature. nih.gov
Chromatographic and Titration Methods for Purity and Physico-Chemical Parameters
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and performing quantitative analysis of chemical compounds like this compound. helsinki.fi Due to the low UV absorbance of simple alkyl amines, a derivatization step is often necessary to attach a chromophoric or fluorophoric tag to the molecule, enhancing its detection by UV-Vis or fluorescence detectors. nih.govchromatographyonline.com
For the analysis of this compound, a reversed-phase HPLC method is typically employed. A C18 or C8 column is commonly used for the separation. chromatographyonline.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the relatively hydrophobic this compound. nih.gov
Table 2: Typical HPLC Method Parameters for Amine Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 210 nm (if underivatized) or fluorescence (if derivatized) |
| Injection Volume | 10 µL |
This method allows for the separation of this compound from potential impurities, such as starting materials, byproducts, or degradation products. By comparing the peak area of the sample to that of a known standard, the purity of the compound can be accurately quantified.
Hydrogen Ion Titration for Ionization Behavior Studies
Hydrogen ion titration, specifically potentiometric titration, is a fundamental method for determining the acid dissociation constant (pKa) of a compound, which describes its ionization behavior at different pH values. dergipark.org.trnih.gov For an amine like this compound, the pKa value corresponds to the pH at which the protonated (cationic) and non-protonated (neutral) forms are present in equal concentrations.
The titration involves measuring the pH of a solution of this compound as a strong acid or base is incrementally added. mdpi.com The resulting titration curve, a plot of pH versus the volume of titrant added, shows an inflection point that corresponds to the pKa. dergipark.org.tr The ionization behavior of this compound is particularly important as it influences the formation, stability, and properties of its self-assembled structures. The charge on the headgroup affects the electrostatic interactions between surfactant molecules within an aggregate. nih.gov For alkyldimethylamine oxides, which are structurally similar, the intrinsic logarithmic dissociation constants for micelles have been determined to be around 5.9 in H₂O and 6.5 in D₂O. nih.gov
Rheological Characterization Methods for Viscoelastic Properties
Rheology is the study of the flow and deformation of matter. For solutions of this compound, rheological measurements provide critical information about their viscoelastic properties, which are a combination of viscous (liquid-like) and elastic (solid-like) behaviors. researchgate.net These properties are highly dependent on the concentration of the surfactant and the resulting microstructure of the self-assembled aggregates. acs.orgnih.gov
At low concentrations, this compound solutions may exhibit Newtonian behavior, where the viscosity is independent of the shear rate. However, as the concentration increases and elongated, entangled worm-like micelles form, the solutions often display pronounced viscoelastic and non-Newtonian shear-thinning behavior. acs.orgmdpi.com
Oscillatory rheology is a powerful technique to probe viscoelasticity. nih.gov A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. mdpi.com
G' > G'' : The material is predominantly elastic, behaving more like a solid. This is typical for structured systems like entangled micellar networks. mdpi.com
G'' > G' : The material is predominantly viscous, behaving more like a liquid. mdpi.com
The point where G' = G'' is known as the crossover point and can indicate a characteristic relaxation time of the system. mdpi.com Studies on aqueous solutions of this compound oxide have shown that with the addition of salt, they can exhibit polymer-like viscoelasticity, consistent with the formation and entanglement of rod-like micelles. acs.org
Research Applications and Functional Materials Derived from Oleyldimethylamine
Applications in Colloidal and Interfacial Science
The amphiphilic nature of oleyldimethylamine drives its utility in systems where the interaction between different phases is critical. It finds applications in the creation of stable emulsions and as a template in the synthesis of nanoscale materials.
Development of Emulsification and Solubilization Systems
This compound is utilized in various industrial and commercial applications for its emulsifying properties. researchgate.net Emulsifiers are crucial components in the formation and stabilization of emulsions, which are mixtures of immiscible liquids, such as oil and water. nih.gov The efficacy of an emulsifier is determined by its ability to reduce the interfacial tension between the two phases and form a stable film around the dispersed droplets, preventing their coalescence. nih.gov
The principle of solubilization involves the incorporation of a poorly soluble substance (solubilizate) into a system containing a surfactant, resulting in a thermodynamically stable solution. Surfactants, above a certain concentration known as the critical micelle concentration (CMC), form aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell, providing a microenvironment capable of dissolving hydrophobic compounds in an aqueous medium. nih.gov Although detailed studies on the specific solubilization capacity of this compound are not extensively documented in publicly accessible research, its structural similarity to other amine-based surfactants suggests its potential to function as a solubilizing agent for hydrophobic substances. nih.gov
Table 1: General Properties of this compound Relevant to Emulsification
| Property | Description |
| Chemical Structure | Tertiary amine with a C18 unsaturated alkyl chain (oleyl) and two methyl groups attached to the nitrogen atom. |
| Amphiphilicity | Possesses both a hydrophilic (dimethylamino group) and a hydrophobic (oleyl group) moiety. |
| Solubility | Generally soluble in organic solvents and oils, with limited solubility in water. |
| Surfactant Class | Can be considered a cationic surfactant at low pH due to the protonation of the amine group. |
Design of Phase-Transfer Catalysis Systems
Phase-transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. nih.gov The catalyst, known as a phase-transfer agent, is a substance that transports a reactant from one phase to another where the reaction can proceed. nih.gov Quaternary ammonium (B1175870) salts are a common class of phase-transfer catalysts. rsc.org
While there is no direct evidence in the scientific literature of this compound itself being used as a phase-transfer catalyst, its role as a precursor to quaternary ammonium salts is significant. Tertiary amines like this compound can be readily converted into quaternary ammonium salts through alkylation, a process known as the Menschutkin reaction. researchgate.net These resulting quaternary ammonium compounds, bearing the long oleyl chain, can then function as effective phase-transfer catalysts. The lipophilic oleyl group enhances the solubility of the catalyst in the organic phase, which can be advantageous for certain reactions.
Utilization as Templates for Nanomaterial Synthesis
In the synthesis of nanomaterials, the control over size, shape, and crystallinity is of paramount importance as these characteristics dictate the material's properties and applications. nih.gov Surface-active molecules, such as amines, play a crucial role in achieving this control by acting as templates, capping agents, or solvents during the synthesis process. researchgate.net
While specific research on this compound as a template for nanomaterial synthesis is limited, extensive studies on the closely related primary amine, oleylamine, provide significant insights into the potential role of long-chain amines in this field. Oleylamine has been widely used in the synthesis of a variety of nanoparticles, including metals, metal oxides, and semiconductors. researchgate.netakademiabaru.com It can act as a solvent, a reducing agent, and, most importantly, a shape-directing agent by selectively binding to different crystal facets of the growing nanoparticle. nih.gov This selective adsorption influences the growth rates of different facets, leading to the formation of nanoparticles with specific morphologies such as cubes, spheres, or rods. nih.gov
Given its structural similarities to oleylamine, it is plausible that this compound could also function as a template or capping agent in nanoparticle synthesis. The tertiary nature of the amine in this compound would influence its coordination chemistry with metal precursors and its packing on the nanoparticle surface, potentially leading to different growth kinetics and final morphologies compared to oleylamine.
Table 2: Comparison of Oleylamine and this compound in the Context of Nanomaterial Synthesis
| Feature | Oleylamine (Primary Amine) | This compound (Tertiary Amine) |
| Structure | R-NH₂ | R-N(CH₃)₂ |
| Coordination | Can form strong coordinate bonds with metal ions through the lone pair on the nitrogen. Can also participate in hydrogen bonding. | Forms coordinate bonds with metal ions. Steric hindrance from the methyl groups may influence binding affinity and geometry compared to oleylamine. |
| Role in Synthesis | Acts as a solvent, reducing agent, and shape-directing agent. nih.govresearchgate.net | Potentially acts as a solvent and shape-directing agent. Less likely to act as a reducing agent compared to a primary amine. |
| Influence on Morphology | Well-documented to control the shape of various nanoparticles. nih.gov | The effect on nanoparticle morphology is not well-documented in the literature. |
Roles in Flow Dynamics and Drag Reduction Phenomena
Drag reduction is the phenomenon where the addition of small amounts of certain additives, typically polymers or surfactants, to a fluid in turbulent flow results in a significant reduction in frictional pressure drop. rayeneh.com This effect is of great industrial importance, particularly in the transportation of crude oil and other fluids in pipelines, as it can lead to increased flow capacity and reduced energy consumption. tsijournals.commdpi.com
There is currently no scientific literature available that specifically investigates the role of this compound in flow dynamics or as a drag-reducing agent. The research in this area has predominantly focused on high-molecular-weight polymers and certain cationic, anionic, and non-ionic surfactants that can form viscoelastic worm-like micelles in solution. rayeneh.com While this compound is a surfactant, its ability to form the specific micellar structures required for effective drag reduction has not been reported.
Intermediate in Specialty Chemical and Pharmaceutical Synthesis Research
The chemical reactivity of this compound, particularly the nucleophilicity of the tertiary amine group, makes it a useful intermediate in the synthesis of more complex molecules with specialized functions.
Precursors for Quaternary Ammonium Compounds with Targeted Functions
This compound serves as a direct precursor for the synthesis of a variety of quaternary ammonium compounds, also known as "quats". nih.gov These compounds are synthesized through the quaternization of the tertiary amine with an alkylating agent, such as an alkyl halide. This reaction, known as the Menschutkin reaction, results in a positively charged nitrogen atom covalently bonded to four organic groups. researchgate.net
The general reaction is as follows:
R-N(CH₃)₂ + R'X → [R-N(CH₃)₂R']⁺X⁻
Where:
R is the oleyl group
R' is an alkyl or other organic group from the alkylating agent
X is a halide (e.g., Cl, Br, I)
By carefully selecting the alkylating agent (R'X), a wide range of quaternary ammonium compounds with specific functionalities can be synthesized. For example, using a long-chain alkyl halide can produce a dual-tailed cationic surfactant. Alternatively, using an alkylating agent containing other functional groups (e.g., hydroxyl, ether, ester) can lead to the creation of multifunctional quaternary ammonium salts with properties tailored for specific applications, such as antimicrobial agents, corrosion inhibitors, or fabric softeners. The presence of the oleyl group often imparts desirable properties such as surface activity, hydrophobicity, and compatibility with organic phases.
Table 3: Examples of Quaternary Ammonium Compound Synthesis from Tertiary Amines
| Tertiary Amine Precursor | Alkylating Agent | Resulting Quaternary Ammonium Compound | Potential Function |
| Trimethylamine | Oleyl Chloride | Oleyltrimethylammonium Chloride | Cationic Surfactant, Emulsifier |
| This compound | Methyl Iodide | Oleyltrimethylammonium Iodide | Cationic Surfactant |
| This compound | Benzyl (B1604629) Chloride | Benzyloleyldimethylammonium Chloride | Biocide, Antistatic Agent |
| This compound | 2-Chloroethanol | (2-Hydroxyethyl)oleyldimethylammonium Chloride | Functionalized Cationic Surfactant |
Functional Amine Oxides as Additives in Advanced Materials
The conversion of this compound to its corresponding N-oxide, this compound oxide, yields a highly polar, amphoteric surfactant. Amine oxides, in general, are valued as functional additives in advanced material formulations. wikipedia.org They are incorporated into products like detergents, shampoos, and hard surface cleaners to act as foam stabilizers, thickeners, emulsifiers, and conditioners. wikipedia.org The polarity of the amine oxide headgroup is comparable to that of quaternary ammonium salts, making these molecules highly hydrophilic and water-soluble. wikipedia.org
This compound oxide, with its long C18 unsaturated alkyl chain, contributes significant surface-active properties. These properties are critical in material science for modifying interfaces. For instance, in polymer and coating formulations, such additives can improve wetting, enhance pigment dispersion, and control viscosity. The presence of the oleyl group can also confer a degree of plasticization and flexibility to certain polymer matrices. Amine oxides derived from fatty amines are noted for their ability to serve as stabilizers and emollients in a variety of consumer and industrial products. wikipedia.org
| Property of Amine Oxides | Function in Advanced Materials | Reference |
| High Polarity | Emulsification, Solubilization | wikipedia.org |
| Amphoteric Surfactancy | Foam Boosting & Stabilization | wikipedia.org |
| Thickening Agent | Viscosity Control in Formulations | wikipedia.org |
| Emollient Properties | Conditioning and Softening | wikipedia.org |
| Surface Tension Reduction | Wetting and Dispersion Aid | medchemexpress.comsmolecule.com |
Chemical Intermediates in Drug Synthesis Pathways
The dimethylamine (B145610) (DMA) moiety is a significant pharmacophore found in a wide range of FDA-approved drugs, including those with antimicrobial, antihistaminic, and anticancer properties. researchgate.net this compound, as a long-chain DMA derivative, represents a valuable chemical intermediate for the synthesis of complex pharmaceutical compounds. Its utility lies in its dual nature: the tertiary amine group provides a reactive site for further chemical modification, while the long oleyl chain offers a way to modulate the lipophilicity of a target molecule.
Synthetic strategies in medicinal chemistry can leverage this compound to create prodrugs. A prodrug is an inactive compound that is metabolized in the body to produce the active drug. google.com By attaching a pharmacologically active molecule to this compound, its solubility, membrane permeability, and pharmacokinetic profile can be significantly altered. The oleyl group can enhance absorption and distribution, potentially allowing for targeted delivery to lipid-rich environments. Furthermore, tertiary amines are key precursors in reactions like reductive amination and transition metal-catalyzed coupling, which are fundamental processes in the assembly of complex drug architectures. sciencedaily.comdntb.gov.ua The synthesis of various pharmaceuticals relies on the availability of functionalized amines as starting materials or key intermediates. researchgate.netdntb.gov.ua
| Synthetic Application | Role of this compound | Potential Outcome |
| Prodrug Synthesis | Lipophilic carrier moiety | Enhanced drug delivery and bioavailability google.com |
| N-Alkylation/Arylation | Nucleophilic amine for C-N bond formation | Creation of complex molecular scaffolds sciencedaily.com |
| Quaternization | Formation of quaternary ammonium compounds | Synthesis of antimicrobial agents or ionic liquids |
| Oxidation to Amine Oxide | Conversion to a polar headgroup | Development of drug metabolites or specialized surfactants wikipedia.org |
Surface Modification and Corrosion Inhibition Studies
Fatty amines and their derivatives are well-established as effective corrosion inhibitors, particularly for protecting metallic surfaces in industrial settings like oil refineries and petrochemical plants. google.comarkema.com this compound functions through the principle of surface adsorption. The lone pair of electrons on the nitrogen atom of the amine group provides a site for coordination with the metal surface. This interaction, coupled with the hydrophobic nature of the long oleyl tail, leads to the formation of a dense, protective film. arkema.com This film acts as a physical barrier, displacing water and other corrosive agents (such as acids and dissolved salts) from the metal surface, thereby inhibiting the electrochemical processes that cause corrosion. arkema.comdelamine.com
Research has shown that the effectiveness of amine-based inhibitors increases with concentration up to an optimal point, where a stable, protective monolayer is formed. ekb.eg The molecular structure of this compound is particularly advantageous; the long alkyl chain enhances the durability and coverage of the protective film. Studies on various amine-based inhibitors demonstrate their ability to significantly reduce the corrosion rate of carbon steel and other alloys in corrosive environments like seawater and acidic solutions. ekb.egresearchgate.net The inhibition efficiency is often evaluated using weight loss methods and electrochemical techniques such as potentiodynamic polarization, which can determine that these molecules often act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. researchgate.netresearchgate.net
| Inhibitor Family | Mechanism of Action | Industries of Use |
| Fatty Amines (e.g., this compound) | Adsorption on metal surface, formation of a hydrophobic protective film. arkema.com | Oil & Gas, Petrochemical, Metalworking google.comarkema.com |
| Imidazolines (derived from fatty acids) | Adsorption via imidazoline (B1206853) ring and hydrocarbon tail. delamine.com | Petroleum Production, Drilling Muds delamine.com |
| Amine Ethoxylates | Enhanced dispersion and emulsion in addition to film formation. arkema.com | Soluble Oils, Semi-Synthetic Fluids arkema.com |
Q & A
Q. What are the established synthetic pathways for producing oleyldimethylamine, and how can researchers validate its structural integrity?
this compound is synthesized via two primary routes: (1) N-methylation of oleylamine using methylating agents like methyl iodide, and (2) amination of oleyl alcohol with dimethylamine under catalytic conditions . To confirm structural integrity, researchers should employ nuclear magnetic resonance (NMR) for functional group analysis (e.g., methyl protons at δ ~2.2 ppm) and mass spectrometry (MS) to verify molecular weight (C20H41N, MW 295.56) . Purity can be assessed via gas chromatography (GC) or HPLC , with thresholds ≥95% recommended for experimental reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound requires stringent safety measures due to its acute oral toxicity (GHS Category 4) and skin sensitization potential (GHS Category 1) . Researchers must:
Q. How can researchers ensure reproducibility in this compound synthesis experiments?
Reproducibility hinges on:
- Detailed reaction logs , including catalyst type (e.g., Pt/C for hydrogenation), solvent ratios, and temperature gradients.
- Supplementary characterization data (e.g., FTIR for amine groups, elemental analysis for C/N ratios) in supporting documentation .
- Cross-referencing with published spectra (e.g., PubChem or HMDB) to validate purity thresholds .
Advanced Research Questions
Q. What methodologies resolve discrepancies in reported reactivity data for this compound derivatives (e.g., oxide vs. quaternary salts)?
Contradictions in reactivity often arise from solvent polarity effects or catalyst deactivation . To address this:
- Conduct kinetic studies under controlled conditions (e.g., varying H2O2 concentrations for N-oxidation ).
- Use DFT calculations to model transition states and compare with experimental activation energies .
- Validate results via reproducibility trials across independent labs, with shared raw data (e.g., reaction yields, byproduct profiles) .
Q. How can advanced analytical techniques optimize the synthesis of high-purity this compound for catalytic studies?
High-purity synthesis requires:
- Chromatographic purification (e.g., silica gel chromatography with hexane/ethyl acetate gradients) to remove oleyl alcohol residues.
- Cryogenic distillation to isolate the amine from dimethylamine byproducts .
- X-ray crystallography (if crystallizable) or dynamic light scattering (DLS) to confirm homogeneity .
Q. What experimental designs are effective for analyzing the environmental impact of this compound degradation products?
To assess ecotoxicity:
- Perform OECD 301F biodegradation tests under aerobic conditions, monitoring intermediates via LC-MS/MS .
- Use Daphnia magna acute toxicity assays to quantify LC50 values for aquatic chronic toxicity (GHS Category 1) .
- Model long-term effects via QSAR (Quantitative Structure-Activity Relationship) tools to predict bioaccumulation potential .
Methodological Considerations
- Data Contradiction Analysis : Compare results across synthetic routes (e.g., N-methylation vs. amination) using ANOVA to identify statistically significant outliers .
- Ethical Reporting : Disclose all synthetic byproducts and environmental hazards in publications, aligning with ACS Green Chemistry Principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
